molecular formula C25H21F4N5O2 B3590156 [4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

[4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

Cat. No.: B3590156
M. Wt: 499.5 g/mol
InChI Key: SGWPHKIIOYEJPE-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorophenyl group, a piperazine ring, a methoxyphenyl group, and a trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This can be achieved through radical trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the methoxyphenyl group: This step often involves nucleophilic substitution reactions.

    Formation of the piperazine ring: This can be synthesized through the reaction of appropriate amines with dihaloalkanes.

    Final coupling: The final step involves coupling the fluorophenyl-piperazine moiety with the pyrazolo[1,5-a]pyrimidine core under conditions that facilitate the formation of the methanone linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and continuous flow techniques to scale up the synthesis.

Chemical Reactions Analysis

[4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is studied for its pharmacokinetic and pharmacodynamic properties, including its binding affinity to receptors and enzymes.

    Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study cellular pathways and mechanisms of action.

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound’s structural features allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar compounds to [4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share similar chemical reactivity and biological activity but differ in their specific interactions and applications. Examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F4N5O2/c1-36-19-4-2-3-16(13-19)21-14-22(25(27,28)29)34-23(31-21)20(15-30-34)24(35)33-11-9-32(10-12-33)18-7-5-17(26)6-8-18/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWPHKIIOYEJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 3
Reactant of Route 3
[4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 4
[4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 5
Reactant of Route 5
[4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 6
Reactant of Route 6
[4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

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